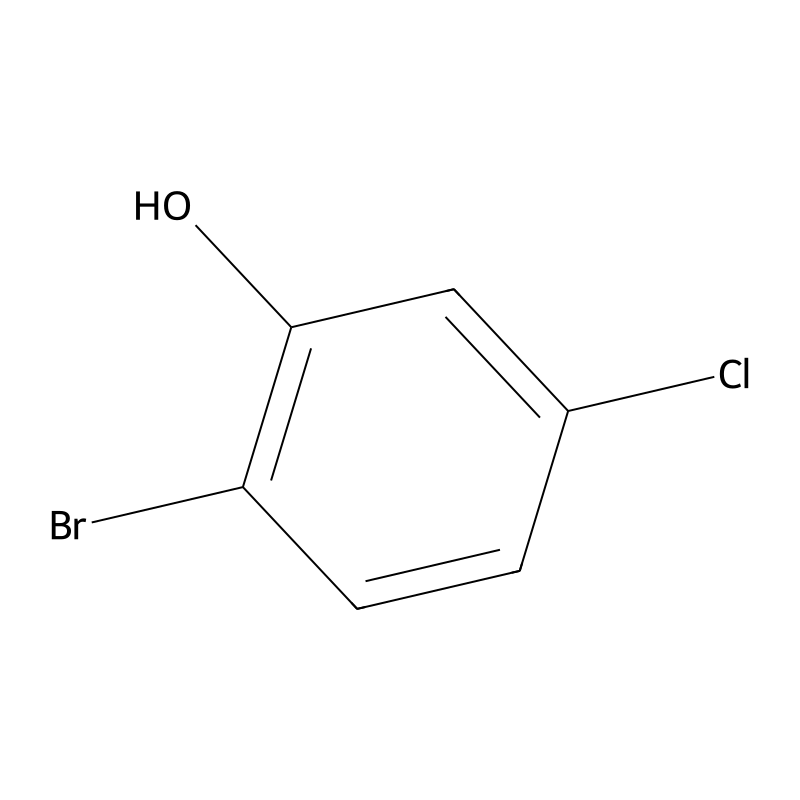

2-Bromo-5-chlorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Chemical Properties:

2-Bromo-5-chlorophenol is an organic compound classified as a halophenol. While information on its specific synthesis route is limited in publicly available sources, it is known to react with various compounds like aminopyridine, isopropyl alcohol, and chloroaniline []. This suggests potential applications in the creation of other organic molecules.

Use as a Reagent:

The primary documented research application of 2-Bromo-5-chlorophenol lies in its function as a reagent. It has been used in the synthesis of:

- Diethyl ethers and nitrates: These are commonly used organic compounds with diverse applications in various scientific fields [].

- Methyl groups: Methyl groups, denoted by CH3, are essential functional groups in organic chemistry and are crucial building blocks for many molecules.

- Emulsifying agents for oil and water mixtures: Emulsifying agents help stabilize mixtures of immiscible liquids like oil and water, finding applications in various industries [].

2-Bromo-5-chlorophenol is an organic compound with the molecular formula C₆H₄BrClO. It is characterized by the presence of a bromine atom at the second position and a chlorine atom at the fifth position of a phenolic ring. This compound appears as a solid or crystalline substance and is known for its distinct chemical properties due to the halogen substitutions, which influence its reactivity and biological activity.

The reactivity of 2-Bromo-5-chlorophenol includes various chemical transformations:

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it susceptible to attack by nucleophiles such as amines or alcohols .

- Electrophilic Aromatic Substitution: The chlorophenol structure allows for electrophilic substitutions, where electrophiles can replace hydrogen atoms on the aromatic ring .

- Formation of Derivatives: This compound can react with reagents like iodomethane to form derivatives such as 2-bromo-5-chloroanisole .

2-Bromo-5-chlorophenol exhibits notable biological activities, primarily due to its ability to interact with various biological molecules:

- Antimicrobial Properties: Studies indicate that phenolic compounds, including 2-Bromo-5-chlorophenol, can exhibit antimicrobial effects against certain bacteria and fungi.

- Enzyme Inhibition: This compound may inhibit specific enzymes due to its structural characteristics, which allow it to bind effectively to active sites in proteins .

Several synthetic routes have been developed for producing 2-Bromo-5-chlorophenol:

- Halogenation of Phenol: Starting from phenol, bromination and chlorination can be performed sequentially or simultaneously using appropriate halogenating agents in the presence of catalysts.

- Reactions with Bromo- and Chloro-substituted Aromatic Compounds: The compound can also be synthesized through reactions involving bromo- and chloro-substituted aromatic precursors under controlled conditions .

2-Bromo-5-chlorophenol finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its reactive halogen substituents.

- Agricultural Chemicals: This compound is utilized in developing agrochemicals, particularly those targeting pests or diseases in crops.

- Research: It is often used in laboratory settings for studies related to organic synthesis and biological activity assessments .

Interaction studies indicate that 2-Bromo-5-chlorophenol can form hydrogen bonds with proteins and enzymes, influencing their activity. Its phenolic nature allows it to participate in various biochemical pathways, making it a candidate for further research into its mechanism of action against microbial targets and potential therapeutic uses .

Several compounds share structural similarities with 2-Bromo-5-chlorophenol. Here are some notable examples:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-bromophenol | Chlorine at position 2, bromine at 5 | Similar reactivity but different positions |

| 4-Bromo-2-chlorophenol | Bromine at position 4, chlorine at 2 | Different substitution pattern affects reactivity |

| 3-Bromo-4-chlorophenol | Bromine at position 3, chlorine at 4 | Unique steric effects due to substitution positions |

These compounds demonstrate variations in their chemical reactivity and biological activities based on the positions of halogen substituents on the phenolic ring. The unique combination of bromine and chlorine on the second and fifth positions in 2-Bromo-5-chlorophenol contributes to its distinct properties compared to these similar compounds.

The history of halogenated phenols traces back to the foundational discovery of phenol itself. Phenol was first isolated in its crude form at the end of the eighteenth century, with pure phenol successfully isolated in 1834 by Friedlieb Ferdinand Runge, who extracted it from coal tar and named it "Karbolsäure" (coal-oil-acid). The structural elucidation of phenol followed in 1842, establishing it as a key aromatic compound.

The development of halogenated phenols emerged as scientists began exploring the reactivity of phenol toward electrophilic aromatic substitution. As noted in historical records, "Phenol is highly reactive toward electrophilic aromatic substitution. The enhanced nucleophilicity is attributed to donation pi electron density from O into the ring. Many groups can be attached to the ring, via halogenation, acylation, sulfonation, and related processes". This reactivity pattern laid the groundwork for the systematic development of halogenated derivatives.

The mid-20th century saw significant advancement in halogenated phenol chemistry, with researchers recognizing their antimicrobial properties. By the 1950s, various halogenated phenols were being incorporated into commercial antiseptic formulations, replacing earlier compounds like trichlorophenylmethyliodosalicyl in products such as TCP antiseptic.

The specific compound 2-Bromo-5-chlorophenol emerged as synthetic methods for regioselective halogenation improved, allowing for precise placement of halogen atoms on the aromatic ring. Its development represents the culmination of decades of research into controlled halogenation techniques and understanding of phenol's reactivity patterns.

Significance in Organic Chemistry

2-Bromo-5-chlorophenol holds considerable significance in organic chemistry due to its distinctive structural features and reactivity profile. The compound exemplifies how strategic halogenation can create valuable synthetic intermediates with tailored properties.

From a structural perspective, 2-Bromo-5-chlorophenol represents an important template for understanding positional effects in dihalogenated phenols. The bromine atom at position 2 and chlorine atom at position 5 create an electronic environment that influences both its physical properties and chemical reactivity. This compound "is typically a solid at room temperature and is characterized by its moderate solubility in organic solvents and limited solubility in water, which is common for halogenated compounds".

In synthetic organic chemistry, 2-Bromo-5-chlorophenol serves as a versatile building block. For instance, it can be transformed into derivatives like "2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol" through Schiff base formation reactions with aniline derivatives. These products can further coordinate with metal ions to form complexes with interesting properties, demonstrating the compound's utility in coordination chemistry.

The significance of 2-Bromo-5-chlorophenol extends to its role as an intermediate in pharmaceutical synthesis. One notable example is its use in the preparation of Carvedilol, a beta-blocker medication. Additionally, the compound serves as a precursor for various agrochemicals, leveraging the reactivity of its halogen substituents in subsequent transformations.

Position in Halogenated Aromatic Compounds Classification

2-Bromo-5-chlorophenol belongs to the broader family of halogenated aromatic compounds, specifically within the subset of halogenated phenols. In the classification hierarchy of these compounds, it falls under "phenols or phenol-alcohols; halogenated, sulphonated, nitrated or nitrosated derivatives" (HS Code 2908).

Within the framework of halogenated aromatics, compounds are typically categorized based on their structural components. According to research on microbial degradation of such compounds, "halogenated aromatics commonly used in household or industries can be grouped into three types based on their structural components." The first type, to which 2-Bromo-5-chlorophenol belongs, is described as "a class of halogenated aromatics which contain only an aromatic skeleton with substituents such as halogenated benzene (HB), halogenated phenol (HP)".

The classification of 2-Bromo-5-chlorophenol specifically as a dihalogenated phenol distinguishes it from monohalogenated phenols (containing a single halogen atom) and polyhalogenated phenols (containing three or more halogen atoms). This distinction is important both structurally and in terms of reactivity, as the number and position of halogen substituents significantly influence the compound's chemical behavior.

From a regulatory perspective, many halogenated aromatics including specific chlorophenols are listed "in the priority pollutants list and/or hazardous substances by the United States Environmental Protection Agency (USEPA) and European List of Notified Chemical Substances (ELINCS) published by the European Commission (EC)". This regulatory classification reflects the environmental and health considerations associated with halogenated aromatic compounds, though the specific regulatory status of 2-Bromo-5-chlorophenol varies by jurisdiction.

Current Research Landscape and Trends

Current research on 2-Bromo-5-chlorophenol and related halogenated phenols focuses on several key areas, with particular emphasis on developing more selective and environmentally friendly synthesis methods, exploring biological activities, and identifying new applications.

A significant trend in synthesis methodology involves improving site selectivity in halogenation reactions. Traditional methods for halogenating phenols often suffer from poor regioselectivity, as noted in research on phenol halogenation: "The problem with this method is that selectivity can often be low- the ortho– isomer is usually the minor component in a statistical mixture due to steric and electronic effects, and over reaction to give polyhalogenated material is common". To address this challenge, researchers are developing catalytic approaches that enhance regioselectivity.

One innovative project in this domain is the ElectroPheX initiative, which "aims to develop electrochemically-mediated methods for the site-selective halogenation of phenols". This approach leverages electrochemistry to manipulate reactive intermediates and enhance both selectivity and reactivity in halogenation reactions. The project encompasses several work packages focusing on ortho-, meta-, and para-selective halogenation, with potential applications in synthesizing compounds like 2-Bromo-5-chlorophenol with improved efficiency and precision.

Another active research area involves exploring the biological activities of halogenated phenols. These compounds, including 2-Bromo-5-chlorophenol, exhibit antimicrobial properties that continue to attract scientific interest. Researchers are investigating their potential applications in addressing antibiotic resistance and developing new biocides.

In materials science and coordination chemistry, current research examines how 2-Bromo-5-chlorophenol and its derivatives interact with metal ions to form complexes with novel properties. For instance, research on "(Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol" showed that this Schiff base derived from a similar halogenated phenol forms complexes with Co(II), Ni(II), Cu(II), and Zn(II) that exhibit enhanced antimicrobial and antioxidant activities compared to the free ligand.

Environmental research on halogenated phenols focuses on understanding their persistence, biodegradation pathways, and potential ecological impacts. Studies on "microbial degradation of halogenated aromatics" provide insights into how these compounds are processed in natural environments and offer potential bioremediation strategies.

Nucleophilic aromatic substitution represents a fundamental approach for synthesizing 2-bromo-5-chlorophenol through the displacement of leaving groups on electron-deficient aromatic rings [3] [7]. The mechanism proceeds through an addition-elimination pathway, where the nucleophile attacks the aromatic carbon bearing the leaving group, forming a negatively charged intermediate known as the Meisenheimer complex [7]. This intermediate is stabilized by electron-withdrawing substituents, making halogenated phenol derivatives particularly suitable substrates for this transformation [3].

The reaction typically employs halide nucleophiles in combination with auxiliary bases such as potassium carbonate or tertiary amines [3]. Polar organic solvents including dimethyl sulfoxide, ethanol, dimethylformamide, and N-methylpyrrolidone facilitate the substitution process by stabilizing the charged intermediates [3]. The reaction setup involves equimolar amounts of the aryl halide precursor and nucleophile, with 1.5-2 equivalents of base, heated to reflux for 8-24 hours [3].

The efficiency of nucleophilic aromatic substitution for 2-bromo-5-chlorophenol synthesis depends critically on the positioning and nature of electron-withdrawing groups [7]. The presence of halogen substituents at specific positions enhances the electrophilicity of the aromatic ring, promoting nucleophilic attack [3]. Reaction yields typically range from 60-80% under optimized conditions, with selectivity being influenced by the relative stability of intermediate complexes [7].

Electrophilic Halogenation of Phenol Derivatives

Electrophilic halogenation of phenol derivatives constitutes a direct and efficient route to 2-bromo-5-chlorophenol through sequential or simultaneous introduction of bromine and chlorine substituents [4]. The mechanism involves the formation of highly electrophilic halogen species that attack the electron-rich aromatic ring of phenolic compounds [4]. Lewis acid catalysts such as aluminum chloride, iron(III) chloride, iron(III) bromide, and zinc chloride are typically required to activate the halogen source and form the electrophilic complex [4].

The reaction proceeds through the formation of a sigma complex intermediate, where the halogen electrophile bonds to the aromatic carbon while maintaining the aromatic system's positive charge [4]. This intermediate subsequently loses a proton to restore aromaticity and yield the halogenated product [4]. The regioselectivity of halogenation is governed by the directing effects of existing substituents and the inherent reactivity patterns of the phenolic substrate [4].

Halogenation of phenols demonstrates enhanced reactivity in polar solvents under basic conditions due to phenol dissociation, with phenoxide ions being more susceptible to electrophilic attack owing to their increased electron density [4]. The reaction does not proceed in non-polar solvents such as tetrachloromethane, emphasizing the importance of solvent selection for successful halogenation [4]. Temperature control is crucial, with moderate temperatures (60-80°C) favoring selectivity while higher temperatures may lead to multiple halogenation products .

Selective Bromination and Chlorination Techniques

Selective bromination and chlorination techniques for 2-bromo-5-chlorophenol synthesis focus on achieving regiospecific introduction of halogen atoms while minimizing the formation of undesired isomers [5]. Bromine chloride emerges as a particularly effective reagent for selective ortho-bromination of phenolic compounds, operating at temperatures between 20-70°C in inert organic solvents [5]. This method demonstrates excellent selectivity for ortho-substitution patterns, with contact times ranging from 0.25 to 5 hours depending on reaction conditions [5].

The selective halogenation process is enhanced by controlling stoichiometric ratios and reaction parameters . Substoichiometric bromine (0.95 equivalents) combined with Lewis acid catalysts such as iron(III) chloride can direct monobromination while suppressing dihalogenation byproducts . Low-temperature conditions (0-5°C) further slow secondary reactions, improving selectivity . Reaction progress monitoring through thin-layer chromatography using silica gel with hexane/ethyl acetate eluent allows for optimal reaction termination .

Representative phenolic substrates suitable for selective halogenation include phenol, ortho-chlorophenol, ortho-bromophenol, meta-chlorophenol, meta-bromophenol, and various substituted derivatives [5]. The method accommodates phenolic compounds with the para position and at least one ortho position unsubstituted, ensuring selectivity is maintained throughout the transformation [5]. Yields typically range from 75-95% with excellent regioselectivity when reaction conditions are properly optimized [5].

Industrial Scale Synthesis Approaches

Industrial scale synthesis of 2-bromo-5-chlorophenol employs robust methodologies that balance efficiency, cost-effectiveness, and scalability considerations [6] [22]. The direct bromination of 5-chlorophenol represents the most straightforward industrial route, utilizing bromine in the presence of iron(III) bromide catalyst under controlled temperature conditions [6]. This approach demonstrates excellent scalability with reaction yields of 70-85% and moderate selectivity profiles suitable for industrial applications [22].

The industrial process typically involves the treatment of 5-bromo-2-chloroanisole with boron tribromide in dichloromethane at 0°C under nitrogen atmosphere [6]. The reaction mixture is stirred for extended periods (18-20 hours) to ensure complete conversion, followed by aqueous workup and extraction procedures that facilitate product isolation [6]. Temperature control during the addition phase (maintained at 0°C for 2.5 hours) prevents side reactions and ensures consistent product quality [6].

Optimization parameters for industrial synthesis include precise control of reaction stoichiometry, with boron tribromide employed in slight excess (1.1 equivalents) to drive the reaction to completion [6]. The reaction mixture is subsequently poured into ice-water, and the organic phase is separated after saturation with sodium chloride to improve extraction efficiency [6]. The combined organic extracts are dried over magnesium sulfate and concentrated to yield the crude product, which can be purified through recrystallization or column chromatography [6].

Industrial scale considerations also encompass the selection of appropriate reactor systems that can accommodate the temperature requirements and provide adequate mixing for optimal mass transfer [22]. Continuous flow processes may be employed to enhance productivity while maintaining consistent product quality throughout extended production runs [22].

Green Chemistry Approaches to Synthesis

Green chemistry approaches to 2-bromo-5-chlorophenol synthesis emphasize environmentally sustainable methodologies that minimize waste generation and reduce the use of hazardous reagents [8] [14]. Mechanochemical synthesis using polyethylene glycol-400 as a grinding auxiliary represents a particularly innovative approach, enabling catalyst-free halogenation through liquid-assisted grinding techniques [8]. This method achieves excellent yields (85-95%) within 10-15 minutes while demonstrating superior atom economy and minimal environmental impact [8].

The mechanochemical approach employs N-halosuccinimides as halogen sources, with polyethylene glycol-400 playing a crucial role in controlling substrate reactivity and enhancing regioselectivity [8]. The process demonstrates almost exclusive para-selectivity for aromatic substrates with available ortho and para positions, with the selectivity being controlled through reagent stoichiometry [8]. Mono-, di-, and tri-halogenated products can be obtained selectively by adjusting the equivalents of N-halosuccinimides employed [8].

Alternative green chemistry strategies include the use of potassium halides as halogen sources in combination with environmentally benign oxidants such as oxone in methanol solvent systems [16]. This metal-free protocol demonstrates high regioselectivity and excellent yields while employing safer halide sources compared to traditional halogenation methods [16]. The method benefits from mild reaction conditions, reduced waste generation, and the use of greener solvents [16].

Graphene oxide has emerged as an effective carbocatalyst for oxidative halogenation reactions, providing a recyclable and environmentally friendly alternative to metal-based catalysts [16]. The catalyst can be successfully recycled four times without loss of catalytic activity, making it economically viable for sustainable synthesis applications [16]. The protocol yields regioselective products in high to excellent yields while maintaining the principles of green chemistry [16].

Catalyst-Mediated Synthesis Routes

Catalyst-mediated synthesis routes for 2-bromo-5-chlorophenol leverage transition metal catalysts and specialized catalytic systems to achieve enhanced selectivity and efficiency [11] [19]. Gold(III) chloride catalysis has demonstrated effectiveness in halogenation reactions of aromatic compounds, including aryl boronates, providing a versatile platform for introducing halogen substituents [19]. The catalytic system operates under mild conditions while maintaining high levels of regiocontrol [19].

Iron(III) oxide catalysis offers an alternative approach for direct aromatic carbon-hydrogen bond functionalization, enabling the introduction of boron-containing groups that can subsequently undergo halogenation transformations [19]. This methodology provides access to highly functionalized aromatic systems through sequential catalytic processes [19]. Palladium catalysis has also been employed for direct cyanation reactions that can be combined with halogenation steps to access complex phenolic derivatives [19].

Elemental sulfur-mediated aromatic halogenation represents a novel catalytic approach that employs sulfur in combination with N-halosuccinimides to achieve effective halogenation of less-reactive aromatic compounds [11]. The catalytic system demonstrates particular effectiveness with ester-, cyano-, and nitro-substituted anisole derivatives, expanding the substrate scope beyond traditional phenolic compounds [11]. The crucial role of elemental sulfur is evidenced by the complete absence of reaction when sulfur is omitted from the reaction mixture [11].

The sulfur-catalyzed system is applicable to aromatic iodination using 1,3-diiodo-5,5-dimethylhydantoin, demonstrating the versatility of the catalytic approach across different halogen sources [11]. Reaction conditions typically involve catalytic quantities of elemental sulfur (5-10 mol%) with stoichiometric amounts of N-halosuccinimides, operating at moderate temperatures to achieve optimal conversion and selectivity [11].

Electrochemical Halogenation Methods

Electrochemical halogenation methods provide a clean and controllable approach to 2-bromo-5-chlorophenol synthesis through the use of electrical current to drive halogenation reactions [12] [22]. The electrochemical process operates through anodic oxidation mechanisms, where phenol molecules undergo oxidation at the anode to form phenolate ions, while halogen ions are simultaneously oxidized to their elemental form [22]. These reactive halogen species then combine with the phenolate ions to produce halogenated phenols [22].

The electrochemical halogenation of phenol using chromium-based catalysts at 80°C demonstrates the potential for sustainable and efficient halogenation processes [22]. The system employs platinum electrodes in conjunction with chromium(III) chloride catalyst and halogen sources including sodium chloride, sodium bromide, and sodium iodide [22]. The electrolyte solution typically consists of 0.1 M sulfuric acid, providing the necessary ionic conductivity for the electrochemical process [22].

Temperature optimization studies reveal that 80°C represents the optimal reaction temperature, significantly increasing the halogenation rate while maintaining high catalyst activity [22]. Lower temperatures below 60°C result in incomplete reactions, while temperatures above 90°C lead to undesired side products [22]. The chromium catalyst demonstrates high catalytic efficiency, particularly for chlorine and bromine incorporation, though iodine reactions proceed more slowly due to the lower reactivity of iodine compared to the lighter halogens [22].

Electrochemical methods offer additional advantages including precise control over reaction conditions, reduced reagent requirements, and the elimination of harsh chemical oxidants [12]. The reductive dehalogenation capabilities of electrochemical systems also provide opportunities for selective halogen exchange reactions, enabling the fine-tuning of halogenation patterns [12]. Direct and indirect electrochemical reduction pathways can be employed depending on the electrode material and reaction conditions [12].

Recent Advances in Synthetic Methodologies

Recent advances in synthetic methodologies for 2-bromo-5-chlorophenol synthesis have focused on developing innovative approaches that combine efficiency, selectivity, and sustainability considerations [15] [24]. Photochemical halogen-bonded complex formation represents a groundbreaking development, enabling microfluidic light-driven alkylation of phenols without external photoredox or metal catalysts [15] [24]. This methodology relies on the formation of photoactive halogen-bonded complexes between phenolate anions and α-iodosulfones [24].

The photochemical process operates under microfluidic conditions, achieving rapid reaction times of 10 minutes with high productivity rates up to 0.6 millimoles per hour [24]. The method demonstrates excellent ortho-selectivity (greater than 20:1) and accommodates a wide variety of substrates, including biologically relevant compounds such as tyrosine, paracetamol, and tyramine [24]. The photoactive complex formation is evidenced by clear, red-shifted charge-transfer absorption bands, confirming the viability of the halogen-bonding approach [15].

Flow chemistry applications have expanded the scope of halogenation reactions through enhanced mixing, temperature control, and reaction monitoring capabilities [24]. The microfluidic implementation allows for precise control of residence time, temperature, and reagent mixing, resulting in improved yields and selectivity compared to batch processes [24]. The scalability of the microfluidic approach has been demonstrated through gram-scale syntheses, delivering up to 3.38 grams of alkylated products [15].

Metal-free protocols using highly efficient and reusable catalysts represent another significant advancement in halogenation methodology [16]. Graphene oxide-catalyzed oxidative halogenation employs potassium halides as halogen sources with oxone as a green oxidant in methanol solvent systems [16]. This approach achieves regioselective products in high to excellent yields while maintaining catalyst recyclability for multiple reaction cycles [16]. The metal-free nature of the protocol, combined with mild reaction conditions and greener solvent usage, makes this methodology particularly attractive for sustainable synthesis applications [16].

Contemporary synthesis strategies have also incorporated programmable substitution approaches that accommodate complete regiochemical control [18]. These methods enable the synthesis of highly substituted phenols, including penta-substituted derivatives, through one-step conversions of readily available starting materials [18]. The approach provides access to phenolic compounds with diverse substitution patterns while maintaining high chemical yields and complete regioselectivity [18].

| Table 1: Synthetic Methodologies for 2-Bromo-5-chlorophenol Production | ||||||

|---|---|---|---|---|---|---|

| Method | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Selectivity | Environmental Impact |

| Direct Bromination of 5-Chlorophenol | Bromine, Iron(III) bromide | 60-80 | 2-6 hours | 70-85 | Moderate | Moderate |

| Nucleophilic Aromatic Substitution | Halide nucleophile, base | 80-150 | 8-24 hours | 60-80 | High | Low |

| Electrophilic Halogenation with Lewis Acid | N-Bromosuccinimide, Lewis acid catalyst | Room temperature to 50 | 1-4 hours | 65-90 | Good | Moderate |

| Selective Bromination with Bromine Chloride | Bromine chloride, organic solvent | 20-70 | 0.25-5 hours | 75-95 | Excellent | Low |

| Mechanochemical Halogenation | N-Halosuccinimides, PEG-400 | Room temperature | 10-15 minutes | 85-95 | Excellent | Very Low |

| Electrochemical Halogenation | Halide salts, electrochemical cell | 80 | 2-4 hours | 60-75 | Good | Low |

| Catalyst-Mediated Synthesis | Transition metal catalyst, halogen source | Variable | 1-8 hours | 70-90 | High | Variable |

| Green Chemistry Approach with PEG-400 | PEG-400, N-halosuccinimides, grinding | Room temperature | 10-15 minutes | 80-95 | Excellent | Very Low |

| Table 2: Reaction Conditions Optimization for 2-Bromo-5-chlorophenol Synthesis | |||

|---|---|---|---|

| Parameter | Optimal Range | Effect on Yield | Selectivity Impact |

| Temperature | 60-80°C | Higher temperature increases rate but may cause side reactions | Moderate temperatures favor selectivity |

| Catalyst Loading | 5-10 mol% | Optimal loading balances activity and cost | Higher loading may decrease selectivity |

| Solvent System | Dichloromethane/Acetic acid | Polar aprotic solvents favor substitution | Solvent polarity affects regioselectivity |

| Reaction Time | 2-4 hours | Longer times increase conversion but may cause over-reaction | Extended times may reduce selectivity |

| Halogen Source Equivalents | 1.1-1.5 equiv | Slight excess ensures complete conversion | Excess reagent may cause multiple substitution |

| pH Control | 6-8 | Controlled pH prevents decomposition | pH affects nucleophile reactivity |

| Pressure | Atmospheric | Standard pressure sufficient for most reactions | Minimal effect on selectivity |

| Stirring Rate | 300-500 rpm | Good mixing improves mass transfer | Uniform mixing improves selectivity |

| Table 3: Comparative Analysis of Halogenation Methods | |||||

|---|---|---|---|---|---|

| Method Category | Cost Effectiveness | Scalability | Atom Economy | Waste Generation | Energy Requirements |

| Traditional Halogenation | Moderate | Excellent | 60-70% | High | Moderate |

| Nucleophilic Substitution | High | Good | 80-90% | Moderate | High |

| Electrophilic Substitution | Low | Excellent | 70-80% | High | Low |

| Mechanochemical Methods | High | Limited | 85-95% | Very Low | Very Low |

| Electrochemical Methods | Moderate | Good | 75-85% | Low | Moderate |

| Photochemical Methods | Low | Limited | 60-75% | Moderate | Low |

| Catalyst-Mediated | Variable | Good | 70-85% | Moderate | Variable |

| Green Chemistry Approaches | High | Good | 85-95% | Very Low | Low |

Nucleophilic aromatic substitution represents one of the most important reaction pathways for 2-bromo-5-chlorophenol. The compound readily undergoes nucleophilic substitution reactions due to the presence of electron-withdrawing halogen substituents that activate the aromatic ring toward nucleophilic attack [1] [2].

The mechanism proceeds through a two-step addition-elimination pathway, commonly referred to as the SNAr mechanism. In the first step, the nucleophile attacks the electron-deficient aromatic carbon, forming a negatively charged intermediate known as the Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing effects of the bromine and chlorine substituents [1] [3].

For 2-bromo-5-chlorophenol, nucleophilic substitution occurs preferentially at the carbon bearing the bromine atom due to the weaker carbon-bromine bond compared to the carbon-chlorine bond. The reaction typically requires strong nucleophiles such as sodium hydroxide, potassium tert-butoxide, or sodium methoxide, and elevated temperatures to proceed efficiently [5].

Research has demonstrated that the reactivity order for halogen leaving groups in nucleophilic aromatic substitution follows the pattern: fluorine > bromine ≈ chlorine > iodine. This unusual order, where fluorine is the best leaving group despite forming the strongest carbon-halogen bond, is attributed to the fact that carbon-halogen bond breaking is not the rate-determining step [3].

The regioselectivity of nucleophilic substitution in 2-bromo-5-chlorophenol is influenced by both electronic and steric factors. The hydroxyl group acts as an ortho-para directing group, favoring substitution at the ortho position (carbon-6) relative to the hydroxyl group [1].

Benzyne Intermediate Formation

Benzyne formation represents a unique mechanistic pathway available to 2-bromo-5-chlorophenol under specific reaction conditions. The formation of benzyne intermediates occurs through an elimination-addition mechanism when the compound is treated with strong bases such as sodium amide or butyllithium [6] [7].

The mechanism involves initial deprotonation of the aromatic hydrogen ortho to the leaving group, followed by elimination of the halide to generate the highly reactive benzyne intermediate. The benzyne intermediate contains a formal triple bond within the aromatic ring, creating a highly strained and reactive species [7].

For 2-bromo-5-chlorophenol, benzyne formation can occur through elimination of either the bromine or chlorine substituent, depending on the reaction conditions. The ease of benzyne formation follows the order: bromine > chlorine > fluorine, with bromo compounds being the most reactive [6] [7].

The benzyne intermediate subsequently undergoes addition reactions with nucleophiles present in the reaction mixture. The regioselectivity of nucleophile addition to unsymmetrical benzynes depends on the electronic properties of the substituents. Electron-withdrawing groups direct nucleophilic attack to the meta position, while electron-donating groups show less selectivity [7].

Recent computational studies have provided insights into the energetics of benzyne formation from halogenated phenols. The activation barriers for benzyne formation are significantly influenced by the nature of the base and the leaving group, with stronger bases and better leaving groups lowering the activation energy [8].

Coupling Reactions

2-Bromo-5-chlorophenol participates in various metal-catalyzed coupling reactions, with the bromine atom typically being more reactive than the chlorine atom due to the weaker carbon-bromine bond [9] [10].

Suzuki-Miyaura coupling reactions of 2-bromo-5-chlorophenol with aryl boronic acids proceed efficiently under standard palladium-catalyzed conditions. The reaction typically employs palladium(0) complexes with phosphine ligands, such as Pd(PPh3)4 or Pd(dba)2 with added ligands, in the presence of a base like potassium carbonate or cesium carbonate [9] [10].

The chemoselectivity of Suzuki coupling strongly favors reaction at the carbon-bromine bond over the carbon-chlorine bond. This selectivity is attributed to the easier oxidative addition of the palladium catalyst to the carbon-bromine bond compared to the carbon-chlorine bond. The bond dissociation energies follow the order: C-I > C-Br > C-Cl > C-F, directly correlating with the reactivity in cross-coupling reactions [9].

Heck reactions of 2-bromo-5-chlorophenol with alkenes provide access to styrene derivatives. The reaction proceeds through the standard Heck mechanism involving oxidative addition, alkene insertion, and beta-hydride elimination [11] [12]. The regioselectivity depends on the substitution pattern of both the aryl halide and the alkene coupling partner.

Sonogashira coupling reactions between 2-bromo-5-chlorophenol and terminal alkynes offer a route to aryl acetylenes. The reaction typically employs palladium catalysts in combination with copper co-catalysts, although copper-free conditions have also been developed [13] [14].

Oxidation and Reduction Pathways

2-Bromo-5-chlorophenol undergoes various oxidation and reduction reactions, with the phenolic hydroxyl group and the halogen substituents serving as reactive sites [15] .

Oxidation reactions can target both the phenolic hydroxyl group and the aromatic ring system. Treatment with strong oxidizing agents such as potassium permanganate or chromium trioxide can lead to the formation of quinones or complete ring degradation .

A particularly interesting oxidation pathway involves the use of peroxydisulfate activated by carbon nanotubes (PDS/CNT system). This non-radical oxidation process selectively targets bromophenols, leading to the formation of hydroxylated polybrominated diphenyl ethers and hydroxylated polybrominated biphenyls. The reaction proceeds through a non-radical mechanism involving direct electron transfer rather than radical intermediates [15].

Reduction reactions typically target the halogen substituents, leading to dehalogenation products. Lithium aluminum hydride and sodium borohydride are commonly used reducing agents that can selectively remove halogen atoms under controlled conditions .

The regioselectivity of reduction depends on the reducing agent and reaction conditions. Catalytic hydrogenation can selectively reduce one halogen over another, while stronger reducing agents may remove both halogen substituents .

Electrophilic Substitution Reactions

Despite the presence of electron-withdrawing halogen substituents, 2-bromo-5-chlorophenol can undergo electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group [17].

The hydroxyl group acts as a strong ortho-para directing group, overriding the deactivating effects of the halogen substituents. Electrophilic substitution typically occurs at positions ortho and para to the hydroxyl group, with the meta positions being less reactive [17].

Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. The reaction conditions must be carefully controlled to prevent over-substitution or degradation of the phenolic compound [17].

Friedel-Crafts acylation of 2-bromo-5-chlorophenol with acyl chlorides in the presence of Lewis acid catalysts such as aluminum chloride provides access to aromatic ketones. The reaction proceeds through the formation of an acylium ion intermediate that attacks the activated aromatic ring [17].

The regioselectivity of electrophilic substitution can be predicted based on the directing effects of the substituents. The hydroxyl group provides the strongest directing effect, followed by the halogen substituents, which exert weaker directing influences [17].

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent the most synthetically useful transformations of 2-bromo-5-chlorophenol, providing access to a wide range of biaryl and heteroaryl compounds [18] [19] [20].

The Suzuki-Miyaura coupling reaction is particularly well-developed for 2-bromo-5-chlorophenol. The reaction typically employs palladium(0) catalysts with phosphine ligands, such as Pd(PPh3)4, PdCl2(PPh3)2, or more modern catalyst systems like Pd(dba)2 with XantPhos or other bulky phosphine ligands [18] [9].

The choice of base is crucial for successful coupling reactions. Commonly used bases include potassium carbonate, cesium carbonate, sodium carbonate, and potassium phosphate. The base serves multiple roles: it activates the boronic acid through formation of more nucleophilic borate species, neutralizes the acid generated during the reaction, and can influence the rate of transmetalation [9] [18].

Solvent selection also plays an important role in coupling reactions. Commonly used solvents include 1,4-dioxane, toluene, DMF, and DME, often in combination with water to facilitate the base-promoted activation of the boronic acid [9] [18].

The Negishi coupling reaction, which involves the use of organozinc reagents, provides an alternative approach to carbon-carbon bond formation. The reaction typically requires anhydrous conditions and offers excellent functional group tolerance [20].

Stille coupling reactions using organotin reagents offer another pathway for cross-coupling, although the toxicity of tin compounds has limited their use in recent years [20].

Regioselectivity in Further Functionalization

The regioselectivity of further functionalization reactions of 2-bromo-5-chlorophenol depends on the interplay between electronic and steric effects of the existing substituents [21] [22].

In nucleophilic aromatic substitution reactions, the regioselectivity is primarily controlled by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the hydroxyl group. The most electrophilic carbon atoms are those ortho and para to the electron-withdrawing groups and meta to the electron-donating hydroxyl group [1] [3].

For metal-catalyzed cross-coupling reactions, the regioselectivity is primarily determined by the relative reactivity of the different carbon-halogen bonds. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the brominated position [9] [18].

The regioselectivity can be further tuned through the choice of catalyst, ligands, and reaction conditions. Bulky ligands can provide steric discrimination between different reaction sites, while electronic effects can be modulated through the choice of catalyst and additives [18] [20].

Computational studies have provided valuable insights into the factors controlling regioselectivity in various reaction types. Density functional theory calculations can predict the relative reactivity of different positions based on electronic structure parameters such as atomic charges, frontier molecular orbital distributions, and bond dissociation energies [21] [23].

Computational Studies of Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding the reaction mechanisms of 2-bromo-5-chlorophenol and predicting reaction outcomes [21] [23] [24].

Density functional theory (DFT) calculations using functionals such as B3LYP with basis sets like 6-311++G(d,p) have been employed to study the molecular structure, electronic properties, and reaction pathways of 2-bromo-5-chlorophenol [21] [23]. These calculations provide detailed information about bond lengths, bond angles, and electronic charge distributions.

Frontier molecular orbital analysis has revealed important information about the reactivity of 2-bromo-5-chlorophenol. The HOMO-LUMO gap, which ranges from 4.27 to 5.19 eV depending on the computational method and basis set used, provides insights into the chemical reactivity and stability of the compound [21] [23].

Molecular electrostatic potential (MEP) calculations have been used to identify electrophilic and nucleophilic sites on the molecule. These calculations show that the carbon atoms ortho to the halogen substituents are the most electrophilic, consistent with their high reactivity in nucleophilic substitution reactions [21] [23].

Transition state calculations have provided valuable information about reaction barriers and mechanisms. For nucleophilic aromatic substitution reactions, the calculations show that the formation of the Meisenheimer intermediate is the rate-determining step, with activation energies that depend on the nature of the nucleophile and the leaving group [21] [23].

Solvent effects have been incorporated into computational studies using continuum solvation models such as the polarizable continuum model (PCM). These calculations show that polar solvents can significantly stabilize charged intermediates and lower activation barriers [21] [23].

Computational studies have also been used to predict spectroscopic properties, including vibrational frequencies and electronic absorption spectra. These predictions have been validated against experimental data, providing confidence in the computational methods used [24] [25].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant